molecular formula C5H12Cl2N4 B1423466 2-(3-methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride CAS No. 1334147-24-8

2-(3-methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride

Cat. No. B1423466
M. Wt: 199.08 g/mol
InChI Key: VQQNBDRIUHIATK-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are a class of heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms . They are one of the most important active pharmaceutical scaffolds. These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .


Chemical Reactions Analysis

In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Triazole derivatives, including those related to the mentioned compound, have been synthesized and evaluated for antimicrobial activities. Some of these compounds were found to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).

Biological Activities of Triazole Derivatives

  • Triazole scaffolds display significant biological activities, playing a vital role in clinical drugs. A study synthesized N-Substituted Pyrrolidine derivatives bearing 1,2,4-triazole rings, providing insights into the compound's potential in various biological applications (Prasad et al., 2021).

Investigation of Physical-Chemical Properties

  • Research focused on the synthesis of 2-(5-((theophylline-7'-yl)methyl)-4-methyl-4H-1,2,4-triazole-3-ylthio)acetic acid salts, studying their physical-chemical properties and preliminary biological activity. This shows the compound's role in developing high-performance, low-toxic substances in medicine and pharmacy (Gotsulya, 2016).

Synthesis of Bis-Cyclized Products for Inhibition Studies

  • A study synthesized derivatives of 5,5′-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryamino pyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine) and evaluated them as potential inhibitors of 15-lipoxygenase, showcasing the compound's application in inhibitor studies (Asghari et al., 2016).

Microwave-Assisted Synthesis and Biological Activity Study

  • A microwave-assisted synthesis of double-headed derivatives of (4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-ethan-1-ol was carried out. The study not only demonstrated efficient synthesis but also screened the compounds for their antifungal activities, highlighting their potential in antimicrobial applications (Haggam, 2021).

Electrochemical and Quantum Chemical Evaluation

  • Triazole Schiff bases were evaluated as corrosion inhibitors on mild steel in acidic media. This includes thermodynamic, electrochemical, and quantum chemical assessments, illustrating the compound's applications in material science and corrosion inhibition (Chaitra et al., 2015).

Safety And Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line .

Future Directions

Our results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

2-(3-methyl-1,2,4-triazol-4-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.2ClH/c1-5-8-7-4-9(5)3-2-6;;/h4H,2-3,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQNBDRIUHIATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=CN1CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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